Product packaging for Ethyl 2-((4-bromophenyl)imino)acetate(Cat. No.:CAS No. 915712-34-4)

Ethyl 2-((4-bromophenyl)imino)acetate

Cat. No.: B1604679
CAS No.: 915712-34-4
M. Wt: 256.1 g/mol
InChI Key: XLVKRRMSLOIGJU-UHFFFAOYSA-N
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Description

Ethyl 2-((4-bromophenyl)imino)acetate, with the CAS number 915712-34-4, is a brominated organic compound with the molecular formula C 10 H 10 BrNO 2 and a molecular weight of 256.10 g/mol . This compound, which is systematically named (E)-ethyl 2-((4-bromophenyl)imino)acetate, features an imine functional group conjugated with an ester . Its structure is defined by the SMILES notation CCOC(=O)/C=N/C1=CC=C(Br)C=C1 and the InChIKey XLVKRRMSLOIGJU-KPKJPENVSA-N, confirming the (E)-configuration around the imine double bond . This chemical is designed for use in scientific research and development, particularly in organic synthesis and medicinal chemistry as a versatile building block or intermediate. The presence of both a reactive imine and a bromoaryl group makes it a valuable precursor for the synthesis of more complex molecules, including various heterocycles and pharmaceutically relevant compounds. Researchers utilize it to explore new synthetic pathways and develop novel chemical entities. For safe handling, this product should be stored sealed in a dry environment at 2-8°C . It is critical to note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B1604679 Ethyl 2-((4-bromophenyl)imino)acetate CAS No. 915712-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromophenyl)iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVKRRMSLOIGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648620
Record name Ethyl (2E)-[(4-bromophenyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915712-34-4
Record name Ethyl (2E)-[(4-bromophenyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within α Imino Ester Chemistry

Significance of α-Imino Esters as Versatile Synthetic Intermediates

α-Imino esters are a class of organic compounds that have garnered substantial attention in synthetic chemistry for their role as powerful and versatile intermediates. acs.orgresearchgate.netnih.gov Their primary significance lies in their utility as precursors for a wide array of α-amino acid derivatives, including both natural and unnatural variants which exhibit a broad spectrum of biological activities. acs.orgresearchgate.netnih.gov The catalytic asymmetric addition of nucleophiles to α-imino esters is a prominent and heavily researched strategy for accessing optically enriched α- and β-amino acid derivatives, as well as β-lactams. nih.govresearchgate.net

The products derived from α-imino ester transformations are crucial building blocks in medicinal chemistry and natural product synthesis. researchgate.net For instance, they are instrumental in creating nonnatural amino acids, which are key components in the development of novel pharmaceuticals and potential precursors to complex natural products. acs.org The ability to generate these valuable molecules from readily available materials underscores the importance of α-imino esters in modern organic synthesis. researchgate.net

Distinctive Reactivity Profiles of α-Imino Esters Compared to Other Imine Derivatives

The reactivity of α-imino esters is markedly different from that of other imine derivatives, such as simple aldimines or ketimines. This distinction is primarily due to the presence of an electron-withdrawing ester group directly adjacent to the imine C=N bond. acs.orgacs.org This functional group arrangement significantly enhances the electrophilicity of the imine carbon atom, making it more susceptible to nucleophilic attack. researchgate.netacs.org

Consequently, α-imino esters participate in a diverse range of chemical transformations that are often not feasible with less reactive imines. acs.orgnih.gov These reactions include, but are not limited to, organometallic additions, Mannich-type reactions, aza-Henry reactions, cycloadditions, and reductions. acs.orgresearchgate.netacs.org In contrast, simple imines are generally less reactive towards nucleophiles and may require harsher conditions or more potent nucleophiles to react. masterorganicchemistry.com The heightened reactivity of α-imino esters makes them highly valuable substrates, particularly in the context of developing catalytic and stereoselective methodologies. researchgate.netacs.org

Table 1: Comparative Reactivity and Reaction Scope

Feature α-Imino Esters Simple Imines (Aldimines/Ketimines)
Electrophilicity of Imine Carbon High (activated by adjacent ester group) researchgate.netacs.org Moderate to Low masterorganicchemistry.com
Reactivity with Nucleophiles Highly reactive acs.org Less reactive masterorganicchemistry.com
Common Reaction Types Mannich-type, Aza-Henry, Cycloadditions, Imino-Ene, Reductions, Organometallic Additions acs.orgacs.org Reductive Amination, Hydrolysis, Addition of strong nucleophiles masterorganicchemistry.com
Catalytic Asymmetric Reactions Widely used and successful nih.govacs.org More challenging, often requires specific substrates or catalysts

Electronic and Steric Influences on the Reactivity of Ethyl 2-((4-bromophenyl)imino)acetate

The specific reactivity of this compound is governed by a combination of electronic and steric factors originating from its constituent parts: the 4-bromophenyl group and the ethyl ester moiety.

Electronic Effects: The 4-bromophenyl group exerts a significant electronic influence on the imine functionality. The bromine atom is highly electronegative and withdraws electron density from the phenyl ring through the inductive effect. This electron withdrawal is transmitted through the aromatic system to the imine nitrogen and, subsequently, to the imine carbon. This effect further polarizes the C=N double bond, increasing the partial positive charge on the imine carbon and thus enhancing its electrophilicity. This makes the molecule particularly reactive towards nucleophilic addition at the imine carbon. researchgate.net The presence of substituents on the aromatic rings of similar azomethine compounds has been shown to be a critical factor in determining their reactivity profile. researchgate.net

Steric Effects: Steric hindrance plays a crucial role in modulating the accessibility of the reactive sites. The 4-bromophenyl group, while planar, is sterically more demanding than a simple alkyl group. This bulk can influence the trajectory of an approaching nucleophile. In reactions leading to chiral centers, this steric presence can be exploited to achieve facial selectivity, especially with the use of chiral catalysts. However, excessive steric bulk can also retard the rate of reaction. researchgate.netrsc.org For this compound, the para-substitution of the bromine atom means that the steric hindrance near the reactive imine center is primarily dictated by the phenyl ring itself, rather than the substituent.

Overview of Research Trends and Challenges in Imino Ester Chemistry

The field of imino ester chemistry is characterized by continuous evolution, with several key research trends and persistent challenges. A major focus of current research is the development of novel catalytic asymmetric reactions. nih.govresearchgate.net Scientists are exploring new chiral catalysts, including metal complexes and organocatalysts, to achieve high levels of enantioselectivity and diastereoselectivity in additions to α-imino esters. acs.orgarizona.edu This allows for the synthesis of optically active α-amino acids with specific, desired stereochemistry. rsc.org

Another significant trend is the expansion of the reaction scope of α-imino esters. This includes their use in multicomponent reactions, cycloadditions, and radical reactions to construct complex molecular architectures. researchgate.net For example, catalytic asymmetric alkynylation provides a versatile route to optically active unnatural amino acid derivatives. pnas.orgnih.gov

Despite considerable progress, challenges remain. A primary difficulty lies in the reactions of ketimine-derived α-imino esters, which are generally less reactive than their aldimine counterparts due to increased steric hindrance and different electronic properties. rsc.orgnih.gov Developing effective catalytic systems for these substrates is an ongoing area of investigation. Furthermore, the synthesis of α,α-disubstituted α-amino acids presents a significant challenge due to the difficulty in creating a tetrasubstituted stereocenter at the α-position. nih.gov Overcoming the lower electrophilicity of the corresponding ketimines and controlling the stereochemistry are formidable obstacles that researchers are actively working to address. nih.gov

Reaction Chemistry and Transformational Applications of Ethyl 2 4 Bromophenyl Imino Acetate

Nucleophilic Addition Reactions to the Imine Carbon

The electrophilic carbon of the imine bond in α-iminoesters is a primary site for nucleophilic attack. This reactivity is fundamental to constructing new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. researchgate.netmdpi.com

Organometallic Additions for C-Alkylation

The addition of organometallic reagents like Grignard reagents or organolithium compounds to the imine carbon is a direct method for C-alkylation, leading to the formation of α-tertiary amino acid derivatives. The reaction involves the nucleophilic attack of the organometallic's carbanion on the electrophilic imine carbon. For α-iminoesters, this approach can be challenging due to competing reactions, such as the attack at the ester carbonyl group.

A related transformation is the Reformatsky reaction, where an organozinc reagent, typically formed from an α-halo ester, adds to an imine. For instance, an enantioselective imino-Reformatsky reaction has been developed using ethyl dibromofluoroacetate with various imines, catalyzed by an amino alcohol ligand, to produce enantioenriched β-lactams. nih.gov While not specific to the title compound, this illustrates a potential pathway for organometallic addition.

Table 1: Representative Organometallic Additions to Imines This table is illustrative of the general reaction type and not based on experimental data for Ethyl 2-((4-bromophenyl)imino)acetate.

Organometallic Reagent Ligand/Catalyst Product Type Reference
R-MgBr (Grignard) None (typically) α-Alkyl Amino Ester General Knowledge
R-Li (Organolithium) None (typically) α-Alkyl Amino Ester General Knowledge
Zn/BrCH₂CO₂Et (Reformatsky) Amino Alcohol β-Lactam nih.gov

Asymmetric Nucleophilic Additions for Stereocenter Construction

The catalytic asymmetric addition of nucleophiles to α-iminoesters is a powerful strategy for creating optically active α-amino acids with tetrasubstituted stereocenters. researchgate.net These reactions utilize chiral catalysts to control the facial selectivity of the nucleophilic attack on the prochiral imine.

Various catalytic systems have been developed for this purpose. For example, copper-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters has been shown to construct linear chiral N,O-ketals. researchgate.net Similarly, chiral phosphonium (B103445) salts have been used to facilitate the asymmetric addition of phosphorus nucleophiles to cyclic N-sulfonyl imines, yielding α-aminophosphonates with high enantioselectivity. semanticscholar.org These examples highlight the potential for this compound to serve as a substrate in similar asymmetric transformations.

Addition of Enolic Components and Active Methylene (B1212753) Compounds (e.g., β-keto esters, nitroalkanes)

The Mannich reaction, involving the addition of an enol, enolate, or other active methylene compound to an imine, is a cornerstone of C-C bond formation. researchgate.net Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (like in β-keto esters or nitroalkanes), are sufficiently acidic to form nucleophilic enolates under basic conditions. shivajicollege.ac.inorganic-chemistry.org

These nucleophiles can add to the imine carbon of compounds like this compound to generate β-amino carbonyl or related structures. For example, the condensation of ethyl acetoacetate (B1235776) with primary amines and formaldehyde (B43269) is a well-known Mannich reaction. researchgate.net Furthermore, active methylene compounds such as ethyl 2-cyanoacetate and malononitrile (B47326) react with various electrophiles, including imines, often in the presence of a base or catalyst. rsc.org

Transformations Involving the Imine Nitrogen (N-Alkylation Pathways)

The nitrogen atom of the imine group, while less nucleophilic than that of an amine, can undergo alkylation. N-alkylation of imines or their derivatives can be achieved using alkyl halides. For instance, studies on related imidazoline (B1206853) systems have shown that N-alkylation can be performed using alkyl iodine in a suitable solvent like THF, a process that significantly influences the biological profile of the molecule. shivajicollege.ac.in In the context of α-aminophosphonates derived from cyclic imines, the free N-H bond can be readily methylated with iodomethane, demonstrating a viable pathway for N-functionalization. semanticscholar.org

Metal-Catalyzed Transformations

Catalytic Enantioselective Reactions of Ketimine-Type α-Iminoesters/α-Iminoamides

The development of catalytic enantioselective reactions for ketimine-type α-iminoesters is a significant area of research, driven by the importance of chiral α-tertiary amino acids (ATAAs). researchgate.net Although ketimines are often less reactive than their aldimine counterparts, various chiral catalyst systems have been designed to overcome this challenge and achieve high enantiofacial control. researchgate.net

These transformations include a wide range of reactions such as Mannich, allylation, and aza-Morita–Baylis–Hillman reactions. nih.gov Chiral metal complexes, often involving copper, iridium, or palladium, are frequently employed. researchgate.netorganic-chemistry.org For example, enantioselective [4+2] cycloadditions catalyzed by chiral organocatalysts or metal complexes represent a sophisticated application of α,β-unsaturated imine systems. mdpi.com While specific applications using this compound are not documented, its structure is suitable for such metal-catalyzed enantioselective transformations.

Table 2: Potential Catalytic Enantioselective Reactions This table is illustrative of general reaction types for α-iminoesters and is not based on experimental data for this compound.

Reaction Type Catalyst/Ligand System Product Type Reference
Mannich Reaction Chiral Copper(II) Complex β-Amino Carbonyl nih.gov
Allylation Indium(I) / Chiral BOX α-Allyl Amino Ester uiowa.edu
[4+2] Cycloaddition Chiral Squaramide Carbazole Spirooxindole mdpi.com

Metal-Catalyzed Vinylations and Alkynylations

The imine functionality of this compound serves as a reactive handle for various metal-catalyzed carbon-carbon bond-forming reactions, including vinylations and alkynylations. These reactions provide access to complex α-amino acid derivatives.

Vinylations: Transition metal-catalyzed α-vinylation of carbonyl compounds is a powerful method for creating β,γ-unsaturated carbonyl motifs, which are present in numerous bioactive natural products. nih.gov While direct vinylation of this compound is not extensively documented, related methodologies suggest its feasibility. For instance, nickel-catalyzed asymmetric vinylation of racemic 1-chloro-1-alkanol esters has been developed to produce enantioenriched vinyl alkyl carbinol esters. nih.gov Similarly, photoredox-mediated protocols using iridium-based photocatalysts enable the direct C-H vinylation of N-aryl tertiary amines with vinyl sulfones, yielding allylic amines with high efficiency. organic-chemistry.org These precedents indicate that the imine bond in this compound could potentially be targeted in similar metal-catalyzed vinylation reactions to generate unsaturated amino ester derivatives.

Alkynylations: The catalytic asymmetric alkynylation of α-imino esters is a highly effective strategy for producing optically active α-amino acids with alkyne side chains. nih.govnih.gov These products are valuable because the alkyne group can be further transformed into a variety of functionalities. nih.gov Research has shown that copper(I) complexes, in particular, can catalyze the direct addition of terminal alkynes to α-imino esters under mild conditions, achieving good yields and high enantioselectivity. nih.govnih.gov This established reactivity for α-imino esters suggests that this compound is a suitable substrate for such transformations, allowing for the introduction of an alkynyl group at the α-position.

A summary of representative metal-catalyzed alkynylation conditions for a generic α-imino ester is presented below.

Catalyst SystemAlkyne SubstrateSolventYieldEnantiomeric Excess (ee)Reference
CuOTf / Chiral Ligand 9PhenylacetyleneCH2Cl292%90% nih.gov
CuOTf / Chiral Ligand 91-OctyneCH2Cl288%91% nih.gov
CuOTf / Chiral Ligand 9TrimethylsilylacetyleneCH2Cl285%82% nih.gov
CuOTf / Chiral Ligand 93,3-Diethoxy-1-propyneCH2Cl294%94% nih.gov

Palladium-Catalyzed C-C Bond-Forming Reactions Utilizing Imino Esters as Ligands or Substrates

The structure of this compound features two key sites for palladium-catalyzed reactions: the aryl bromide moiety, which can act as a substrate in cross-coupling, and the imine nitrogen, which can potentially act as a ligand.

As a Substrate: The 4-bromophenyl group makes the compound an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental to modern organic synthesis for creating C-C bonds. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base (e.g., Et₃N, K₂CO₃) to append a vinyl group at the 4-position of the phenyl ring. wikipedia.orgnih.gov

Sonogashira Reaction: This reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org Using a palladium catalyst, a copper(I) co-catalyst, and an amine base, the bromo-substituent of the title compound can be coupled with various terminal alkynes. wikipedia.orgnih.gov This transformation is highly versatile and tolerates a wide range of functional groups. nih.gov

Reaction TypeTypical CatalystTypical BaseCoupling PartnerProduct TypeReference
HeckPd(OAc)₂, PPh₃Et₃NAlkene (e.g., Ethyl acrylate)4-Vinylphenyl derivative wikipedia.orgorganic-chemistry.org
SonogashiraPd(PPh₃)₄, CuIEt₃N / PiperidineTerminal Alkyne (e.g., Phenylacetylene)4-Alkynylphenyl derivative wikipedia.orgorganic-chemistry.org
SuzukiPd(PPh₃)₄Na₂CO₃Arylboronic acid4-Arylphenyl (biphenyl) derivative youtube.com

As a Ligand: Nitrogen-containing compounds are frequently employed as ligands in transition metal catalysis. nih.gov While specific studies detailing this compound as a ligand are scarce, the imine nitrogen possesses a lone pair of electrons that can coordinate to a metal center like palladium. In some palladium-catalyzed reactions, the P-reagent can supply the ligand via its tautomeric form, suggesting that other components with coordinating atoms, such as imines, could play a role in forming the active catalytic species. nih.gov The efficiency and selectivity of palladium catalysts are highly dependent on the ligand structure, and the bifunctional nature (imine and ester groups) of the title compound could offer unique electronic and steric properties if used as a ligand. nih.govrsc.org

Cycloaddition Reactions

The carbon-nitrogen double bond (C=N) in this compound is a competent dienophile or dipolarophile in various cycloaddition reactions, enabling the construction of diverse nitrogen-containing heterocyclic systems.

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocycles. uchicago.edusci-rad.comnih.gov The imine group of this compound can react as a 2π component with various 1,3-dipoles. A notable example is the reaction with nitrile imines, which can be generated in situ from hydrazonoyl chlorides. Current time information in Vancouver, CA. While the direct reaction with the title compound is not explicitly detailed, the C=N bond of similar 5-arylimino-1,3-diphenylimidazolidine-2,4-diones has been shown to undergo [3+2] cycloaddition with nitrile imines to form spiro-conjugated triazoline products. Current time information in Vancouver, CA. The regioselectivity of such additions is typically controlled by the frontier molecular orbital (FMO) coefficients of the reactants. scilit.com The reactivity of the imine is influenced by the electronic properties of its substituents. Current time information in Vancouver, CA. This suggests that this compound could serve as a dipolarophile in reactions with nitrile imines, azomethine ylides, or nitrones to yield various five-membered nitrogen heterocycles. researchgate.net

Aziridines are valuable three-membered heterocyclic motifs in medicinal chemistry and are synthetic precursors to other functionalized molecules. wikipedia.org One method for their synthesis is the aziridination of imines, which involves the transfer of a nitrene or carbene fragment to the C=N double bond in a [2+1] cycloaddition fashion. While early methods focused on the addition of carbenoids to imines, modern approaches utilize transition metal catalysts to facilitate the N-atom transfer. acs.org

Rhodium(II) complexes, for example, have been shown to catalyze the intermolecular N-aryl aziridination of olefins using anilines as the nitrogen source in the presence of an oxidant. nih.gov This process involves the transfer of an N-aryl nitrene fragment. Although this method builds the N-aryl aziridine (B145994) from an aniline (B41778) rather than a pre-formed imine, it highlights a key pathway for aziridine formation. The direct aziridination of N-aryl imines like this compound with diazo compounds, catalyzed by Lewis acids or transition metals, represents a plausible, though less documented, route to ethyl 1-(4-bromophenyl)aziridine-2-carboxylates. The development of new N-aminopyridinium reagents as traceless activating groups for nitrene transfer is also expanding the scope of N-aryl aziridine synthesis from olefins. thieme.de

Mannich-Type and Aza-Henry Reactions

The electrophilic carbon of the imine bond in this compound is susceptible to nucleophilic attack, making it an excellent substrate for Mannich-type and aza-Henry reactions. These reactions are fundamental for forming C-C bonds and creating vicinal amino functionalities.

The aza-Henry reaction , also known as the nitro-Mannich reaction, involves the addition of a nitroalkane to an imine. nih.gov This process forms a β-nitroamine, a versatile synthetic intermediate where the nitro group can be readily converted into an amine (via reduction) or a carbonyl (via the Nef reaction). nih.govfrontiersin.org The reaction can be promoted by base or catalyzed by various organocatalysts or metal complexes to achieve high stereoselectivity, creating up to two new chiral centers. nih.govfrontiersin.org Given the well-established reactivity of N-aryl imines in this transformation, this compound is expected to react readily with nitroalkanes like nitromethane (B149229) or nitroethane to yield the corresponding β-nitro-α-amino ester adducts. rsc.orgnih.gov

The general scheme for the aza-Henry reaction is as follows:

Imine SubstrateNucleophileCatalyst/ConditionsProductReference
N-Aryl ImineNitroalkane (R'-NO₂)Base (e.g., TBAF, DBU) or Organocatalystβ-Nitroamine nih.govrsc.org
This compoundNitromethane(Predicted) Base or Lewis AcidEthyl 2-((4-bromophenyl)amino)-3-nitropropanoate(Predicted)

Similarly, in Mannich-type reactions , the imine acts as the electrophile for attack by an enol or enolate nucleophile. This three-component reaction, classically involving an aldehyde, an amine, and a carbonyl compound, can be performed in a stepwise manner where the pre-formed imine, such as this compound, reacts with a suitable enolate. This provides a direct route to γ-keto-α-amino esters.

Hydrogenation and Reduction Methodologies for Imino Esters

The reduction of the C=N bond in this compound to the corresponding secondary amine, ethyl 2-((4-bromophenyl)amino)acetate, is a key transformation that provides access to α-amino ester derivatives. Catalytic hydrogenation is the most common and efficient method for this purpose. wikipedia.org

A variety of metal catalysts are effective for the asymmetric hydrogenation of N-aryl imines, with iridium-based catalysts being particularly prominent. acs.orgmdpi.com For example, iridium complexes with chiral phosphine (B1218219) ligands like PipPhos or Josiphos can achieve excellent conversions and high enantioselectivities under mild pressures of hydrogen gas. acs.orgmdpi.com The reaction is often sensitive to the solvent, with non-protic solvents like toluene (B28343) or dichloromethane (B109758) generally providing better results than protic solvents. acs.org

In addition to precious metal catalysts, more sustainable iron(II) complexes have been developed for the asymmetric hydrogenation of activated aryl imines, such as those bearing N-tosyl or N-diphenylphosphinoyl groups. acs.org While the imine in the title compound is not activated in this manner, these studies broaden the range of available catalytic systems. Unprotected N-H imines have also been successfully hydrogenated using iridium catalysts, yielding chiral primary amines. nih.gov The debromination of the aryl ring is a potential side reaction under certain hydrogenation conditions but can often be avoided with catalyst and condition optimization.

Substrate TypeCatalyst SystemConditionsProductEnantioselectivity (ee)Reference
N-Aryl Ketimine[Ir(COD)Cl]₂ / PipPhos1-25 bar H₂, TolueneChiral secondary amineup to >99% acs.org
N-Aryl Ketimine[IrCl(COD)]₂ / Xyliphos, NBu₄IH₂, HOAcChiral secondary amineup to 87% mdpi.com
N-Phosphinoyl Aryl ImineIron(II) P-NH-P' Complex50 bar H₂, 60 °CChiral protected amineup to 99% acs.org
N-H KetimineIr-(S,S)-f-binaphane80 psi H₂, TolueneChiral primary amineup to 95% nih.gov

Integration into Complex Synthetic Sequences for Advanced Molecules

The unique structural attributes of this compound make it a valuable precursor for the synthesis of a wide array of complex organic molecules. The electrophilic carbon of the imine group is susceptible to nucleophilic attack, while the ester functionality can undergo various transformations or be carried through synthetic sequences. The 4-bromophenyl group not only influences the electronic properties of the imine but also serves as a handle for further functionalization via cross-coupling reactions.

The synthesis of unnatural α-amino acids is a significant area of research due to their importance in medicinal chemistry and drug discovery. bioascent.com While direct literature on the use of this compound for this purpose is not extensively available, the reactivity of analogous imino esters and glycine (B1666218) templates suggests its potential as a valuable precursor. nih.gov Methodologies such as the alkylation of glycinate (B8599266) Schiff bases and the reduction of α-nitroacrylates are common strategies for accessing α-amino acid derivatives. nih.govias.ac.in

In a plausible synthetic route, the imine functionality of this compound could be activated, followed by the addition of a nucleophile to construct the desired side chain of the unnatural amino acid. Subsequent reduction of the imine would yield the corresponding α-amino ester. The 4-bromophenyl group could be retained in the final product or further modified at a later stage.

Table 1: Representative Synthesis of Unnatural α-Amino Acid Derivatives from Analogous Precursors

PrecursorReagents and ConditionsProductYield (%)
Glycinate Schiff Base1. 3-Bromomethyl chromone, K2CO3, CH3CN2-Amino-3-(4-oxo-3-chromenyl)propanoic acid derivative81
Ethyl Nitroacetate1. Arylacetal, TiCl4; 2. NaBH4, Zn/HClEthyl 3-aryl-2-aminoacrylateModerate
(R)-Mandelic acid1. 4-Nitrophenylethylamine, HOBt, EDCI, DMF; 2. BH3-THF; 3. H2, Pd/C(R)-2-[[2-(4-Aminophenyl)ethyl]amino]-1-phenylethanolHigh

This table presents examples of unnatural amino acid synthesis from analogous precursors to illustrate potential synthetic strategies.

This compound is a promising starting material for the synthesis of a variety of heterocyclic scaffolds. The imine group can participate in cyclization reactions with appropriate bifunctional reagents to construct rings of different sizes and functionalities. For instance, the reaction with isocyanates could lead to the formation of imidazolidinone derivatives, while reaction with mercapto-containing compounds could yield thiazolidine-based heterocycles. orientjchem.orgnih.gov

The synthesis of thiazolidin-4-ones, a class of compounds with diverse pharmacological activities, often involves the cyclocondensation of an imine with a mercaptocarboxylic acid. orientjchem.orgmdpi.comnih.gov In this context, this compound could react with thioglycolic acid to afford a thiazolidin-4-one derivative bearing a 4-bromophenylamino substituent at the 3-position. The resulting ester group on the thiazolidinone ring could then be further manipulated.

Table 2: Examples of Heterocycle Synthesis from Related Imines and Thiazolidinones

Starting MaterialReagent(s)ProductReference
4-(4-Bromophenyl)thiazol-2-amineAromatic aldehyde4-(4-Bromophenyl)-N-(arylmethylene)thiazol-2-amine nih.gov
2-Mercapto-3-phenylquinazolin-4(3H)-oneEthyl chloroacetateEthyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate nih.gov
1-(2-Aminoethyl)pyrrolidineSubstituted benzaldehyde, Mercaptocarboxylic acid2-Aryl-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one nih.gov

This table showcases the synthesis of various heterocyclic systems from precursors structurally related to the title compound or its potential reaction products.

The prevention of racemization is a critical challenge in peptide synthesis. rsc.org Active esters are frequently employed to mitigate this issue. rsc.org While direct application of this compound in this context is not documented, its structural motif is reminiscent of modified Yamaguchi reagents and other coupling agents used in racemization-free peptide bond formation. nih.govnih.gov

A potential strategy involves the conversion of this compound into a more reactive iminoxy ester. This could be achieved by reaction with a suitable hydroxylamine (B1172632) derivative. The resulting modified iminoxy ester could then act as a coupling agent, activating a carboxylic acid for amidation without causing significant racemization. The principle behind this approach is the formation of a stable active ester that reacts selectively with the amine component, avoiding the formation of oxazolone (B7731731) intermediates that are prone to racemization.

Research on (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified Yamaguchi reagent, has demonstrated its effectiveness in racemization-free esterification, amidation, and peptide synthesis. nih.govnih.gov This analogous system highlights the potential of iminoacetate-based reagents in developing novel and efficient coupling protocols for peptide synthesis.

Mechanistic Elucidation and Theoretical Studies

Investigation of Reaction Mechanisms in Imino Ester Transformations

Imino esters are versatile intermediates in organic synthesis, participating in a variety of transformations to create complex molecular architectures. The inherent reactivity of the carbon-nitrogen double bond (imine) and the adjacent ester group allows for a range of reactions, including the formation of heterocyclic compounds and various addition reactions.

The imine functionality in ethyl 2-((4-bromophenyl)imino)acetate serves as a key reactive center for the construction of heterocyclic rings. These reactions often proceed through multi-step pathways involving nucleophilic attack, cyclization, and subsequent elimination or rearrangement steps.

One common transformation is the synthesis of pyrrole (B145914) derivatives. A proposed mechanism involves the reaction of an oxime-substituted precursor which, upon treatment with a base, can undergo a cascade of events. This includes the formation of a cyclic imine intermediate, which then rearranges and eliminates a small molecule to yield the final pyrrole structure. mdpi.com For instance, the conversion of an oxime-substituted pyrrolidine (B122466) to a pyrrole has been described to proceed through the formation of an imine and a nitrile oxide, followed by reaction with a thiourea (B124793) and subsequent elimination. mdpi.com

Cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), represent another significant pathway. In these reactions, the imine can act as a dienophile or be part of a larger conjugated system. Theoretical studies on related systems, like the reaction between furan (B31954) derivatives and nitroalkenes, have been investigated using quantum chemical calculations to determine the feasibility of different pathways. mdpi.com These studies often analyze whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving zwitterionic intermediates. mdpi.com The formation of such intermediates is dictated by the electronic nature and local interactions between the reacting molecules. mdpi.com For example, in the synthesis of pyrazole (B372694) derivatives, a conventional method involves the condensation of a hydrazine (B178648) with a diketone, followed by cyclization, a process that has also been adapted using microwave irradiation to improve efficiency. tsijournals.com

Achieving stereochemical control is a central goal in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. In reactions involving imines, such as this compound, controlling the stereochemistry at newly formed chiral centers is crucial.

The asymmetric Mannich reaction is a powerful tool for synthesizing chiral 1,2-diamine derivatives, which are important structural motifs in bioactive compounds and chiral ligands. nih.gov In these reactions, the diastereoselectivity can be influenced by the choice of catalyst and the electronic properties of the substituents on the imine. For example, copper(I)-catalyzed asymmetric additions of ketimines to aldimines have been shown to produce anti-1,2-diamine derivatives with moderate to high diastereoselectivity and excellent enantioselectivity. nih.gov The steric and electronic differences between substituents on the reactants play a significant role in determining the facial selectivity of the nucleophilic attack, thereby controlling the diastereomeric outcome. nih.gov

In some cases, the diastereoselectivity is moderate, which may be attributed to the small steric and electronic differences between the groups attached to the reacting centers. nih.gov The absolute configuration of the products is often confirmed by X-ray crystallographic analysis of a representative compound, with the stereochemistry of other products in the series being assigned by analogy. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of chemical reactions and molecular properties.

DFT calculations are widely used to investigate the electronic structure of molecules like this compound. These calculations provide valuable information about the distribution of electrons and the reactivity of different sites within the molecule. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

For similar Schiff base compounds, DFT calculations have been used to create Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This allows for the prediction of how the molecule will interact with other reagents. For instance, the nitrogen atom of the imine group is typically a site of high negative potential, making it a likely center for electrophilic attack.

Furthermore, DFT can be used to calculate various reactivity indices, which quantify the molecule's chemical behavior.

Table 1: Calculated Reactivity Indices for a Related Amino-phenoxy-acetate Compound This table presents reactivity indices calculated for Ethyl-2-(4-aminophenoxy)acetate, a structurally related compound, based on DFT calculations. These values help in predicting the chemical behavior of the molecule.

Reactivity DescriptorValue (eV)
Ionization Potential (I)5.2684
Electron Affinity (A)0.2876
Hardness (η)4.9808
Electrophilicity Index (ω)0.7747
Chemical Potential (μ)-2.7780
Data sourced from MDPI. mdpi.com

Understanding a reaction mechanism requires identifying the transition states (TS) that connect reactants, intermediates, and products. Computational methods allow for the location and characterization of these high-energy structures. By calculating the energy of the transition state, the activation energy barrier for a reaction step can be determined, providing insight into the reaction kinetics.

For acyl transfer reactions, which are related to transformations that imino esters might undergo, computational studies can distinguish between different mechanistic possibilities, such as a concerted process versus a stepwise addition-elimination mechanism. mdpi.com The structure of the transition state, for example, whether it is a tetrahedral intermediate or a trigonal bipyramidal structure, can be elucidated. researchgate.net By mapping the entire reaction pathway and calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a detailed energy profile can be constructed. This profile is crucial for determining the rate-determining step of the reaction and for understanding why a particular product is formed preferentially. mdpi.com

Computational methods, specifically Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. TD-DFT can calculate the electronic absorption spectra (UV/Vis) of compounds like this compound. researchgate.net

These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. By comparing the computationally predicted spectrum with the experimentally measured one, the electronic transitions responsible for the observed absorption bands can be assigned. mdpi.com For example, absorption bands in the UV/Vis spectrum are often assigned to π→π* or n→π* transitions. In a study on a related compound, experimental bands at 299 nm and 234 nm were assigned based on TD-DFT calculations to HOMO→LUMO (95%) and HOMO→LUMO+2 (86%) transitions, respectively. mdpi.com This demonstrates the power of combining experimental spectroscopy with theoretical calculations to gain a fundamental understanding of a molecule's electronic behavior. mdpi.comresearchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated UV/Vis Spectral Data for a Related Phenyl Acetate (B1210297) Derivative This table shows the correlation between experimentally observed absorption bands and those calculated using the TD-DFT method for Ethyl-2-(4-aminophenoxy)acetate, highlighting the accuracy of computational predictions.

ParameterExperimentalCalculated (TD-DFT)Assignment
Band 1 (λmax)299 nm286 nmHOMO→LUMO (95%)
Band 2 (λmax)234 nm226 nmHOMO→LUMO+2 (86%)
Data sourced from MDPI. mdpi.com

In-Depth Analysis of this compound Reveals Research Gap

A comprehensive review of scientific literature and chemical databases indicates that detailed mechanistic and theoretical studies, specifically focusing on the non-covalent interactions and molecular packing of this compound, are not publicly available. Despite its identification as a chemical intermediate in organic synthesis, dedicated research into its solid-state structure and intermolecular forces is absent from the current body of scientific publications.

This compound, a compound with the CAS Number 915712-34-4, is recognized as a reagent in chemical manufacturing and synthesis. For instance, it serves as a starting material in the synthesis of more complex molecules, such as ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. nih.govresearchgate.net In such reactions, the imine functional group (C=N) of the acetate is a key site of reactivity.

However, the specific analysis of its crystal structure, which is a prerequisite for understanding its molecular packing and non-covalent interactions, has not been reported. The elucidation of these features relies on experimental data from techniques like X-ray crystallography. This data is essential for performing theoretical studies such as Hirshfeld surface analysis, which quantifies intermolecular interactions within a crystal lattice.

Similarly, a detailed account of hydrogen bonds and other stabilizing forces within the crystal structure of this compound is unavailable. Such an analysis would typically detail the geometry of donor-acceptor distances and angles for any present hydrogen bonds, which are crucial for the stability and physical properties of the compound.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H, ¹³C, COSY, NOESY)

NMR spectroscopy is the cornerstone for determining the molecular framework of Ethyl 2-((4-bromophenyl)imino)acetate in solution. By analyzing the chemical shifts, multiplicities, and correlations, a detailed map of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons on the 4-bromophenyl ring would typically appear as two doublets due to symmetry, a pattern characteristic of para-substituted benzene (B151609) rings. The single proton on the imine carbon (CH=N) is expected to resonate as a singlet in the olefinic region. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃-) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the ester, the imine carbon (C=N), and the carbons of the aromatic ring. The carbon atom bonded to bromine (C-Br) would appear at a distinct chemical shift, and the two pairs of symmetric aromatic carbons would also be evident. The two carbons of the ethyl group would resonate in the upfield region of the spectrum.

Correlation Spectroscopy (COSY): A 2D COSY experiment is instrumental in confirming proton-proton couplings. It would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, definitively establishing their connectivity. No other correlations are expected for this simple structure, confirming the isolation of the different spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry around the carbon-nitrogen double bond (C=N), i.e., whether the compound exists as the E or Z isomer. This technique detects through-space interactions between protons. A NOESY experiment would show a correlation between the imine proton and the nearby aromatic protons if they are on the same side of the C=N bond, which helps in assigning the dominant isomer in the sample. For instance, in a study of a related compound, ethyl-2-(4-aminophenoxy) acetate (B1210297), COSY and NOESY were effectively used to confirm its structural integrity. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ethyl -CH₃~1.3 (triplet)~14
Ethyl -CH₂-~4.2 (quartet)~61
Imine CH~7.8-8.2 (singlet)~160-165
Aromatic CH (ortho to N)~7.0-7.2 (doublet)~122
Aromatic CH (ortho to Br)~7.5-7.7 (doublet)~132
Aromatic C-N-~148-150
Aromatic C-Br-~120-125
Ester C=O-~168-172

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for elucidating the three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, this technique would provide unambiguous proof of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. This information confirms the atomic connectivity and the planarity of the phenyl ring and the imino-acetate fragment. Most importantly, it would provide an absolute determination of the imine's stereochemistry (E or Z) in the solid state and reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, studies on closely related imines, such as (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, demonstrate the power of this technique in defining the dihedral angles between aromatic rings and confirming molecular conformation through intramolecular hydrogen bonds. researchgate.net

Table 2: Expected Information from Single-Crystal X-ray Diffraction

ParameterInformation Provided
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupThe crystal's symmetry elements.
Atomic CoordinatesThe precise x, y, z position of every non-hydrogen atom.
Bond Lengths & AnglesDefinitive measurement of all covalent bond distances and angles.
Torsion AnglesDescribes the conformation of the molecule (e.g., rotation around single bonds).
Intermolecular InteractionsIdentifies forces like hydrogen bonds that stabilize the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Reaction Monitoring

Mass spectrometry is a vital tool for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the compound's molecular weight (256.10 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a clear indicator of the presence of one bromine atom in the molecule.

Electron ionization (EI) would cause the molecule to fragment in a predictable manner. Common fragmentation pathways would likely include the loss of the ethoxy group (-•OCH₂CH₃), the entire ethyl ester function (-•COOCH₂CH₃), or the bromine atom (-•Br), leading to fragment ions that help to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIdentity
255/257[M]⁺• (Molecular Ion)
210/212[M - OCH₂CH₃]⁺
182/184[M - COOCH₂CH₃]⁺
176[M - Br]⁺
156[C₆H₄BrN]⁺

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group and Electronic Characterization

IR and UV/Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrations of the functional groups present. For this compound, the most significant absorption bands would be the C=O stretch of the ester group, typically found around 1730-1750 cm⁻¹, and the C=N stretch of the imine group, which appears in the 1640-1690 cm⁻¹ region. Other key peaks include C-O stretching for the ester, C-H stretching for the aromatic and aliphatic parts, and the characteristic C-Br stretch at lower wavenumbers (typically 500-600 cm⁻¹). Analysis of a related compound, 2-{(E)-[(4-bromophenyl)imino]methyl}phenol, confirms the presence of a strong C=N imine bond absorption. researchgate.net

Ultraviolet-Visible (UV/Vis) Spectroscopy: This technique provides insight into the conjugated π-electron system of the molecule. This compound is expected to show strong absorbance in the UV region due to π→π* transitions within the bromophenyl ring and the conjugated C=N bond. The exact wavelength of maximum absorbance (λ_max) helps to characterize the extent of conjugation in the electronic system. For example, studies on similar Schiff bases show strong absorption bands that are influenced by the electronic nature of substituents on the aromatic rings. researchgate.net

Biological and Pharmaceutical Implications of Ethyl 2 4 Bromophenyl Imino Acetate Derivatives

Role as a Privileged Scaffold for Bioactive Molecules

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of bioactive compounds. nih.gov Natural products, with their inherent structural diversity and biological activity, are a rich source of these scaffolds. nih.gov The ethyl 2-((4-bromophenyl)imino)acetate structure, containing an imine linkage and a substituted phenyl ring, represents a key building block for creating more complex molecules.

This scaffold is particularly valuable for synthesizing heterocyclic systems and other elaborate structures. For instance, quinoline (B57606) and oxadiazole motifs, known to be privileged scaffolds in their own right, can be integrated into molecules derived from related synthons. nih.gov These hybrid molecules often exhibit a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. nih.gov The utility of such frameworks lies in their ability to present functional groups in a specific three-dimensional arrangement, facilitating interactions with diverse biological receptors. The development of novel polysubstituted thiazole (B1198619) derivatives from related starting materials further highlights how these core structures can be elaborated to target specific biological pathways, such as those involved in cancer. mdpi.com

Synthesis of Natural and Unnatural α-Amino Acid Derivatives with Biological Activity

α-Amino acids and their derivatives are fundamental to the fields of biological and medicinal chemistry. nih.gov The synthesis of unnatural α-amino acids, in particular, allows for the creation of peptides with enhanced stability and novel biological functions. nih.gov The α-imino ester group, present in the parent compound this compound, is a versatile precursor for producing these specialized amino acids.

One effective strategy is the catalytic asymmetric alkynylation of α-imino esters. This method provides a direct route to optically active unnatural α-amino acids containing unique side chains, such as a cyclopropane (B1198618) ring, which can impose valuable conformational constraints on peptides. nih.gov Furthermore, the isocyanoacetate group, which is related to the imino acetate (B1210297) structure, can undergo conjugate addition reactions to form α,α-diaryl-α-amino acid derivatives. nih.gov These diarylated products are significant because the introduction of two substituents at the α-carbon can increase resistance to enzymatic degradation. nih.gov The synthesis of amino acid derivatives from furanone precursors has also been explored, indicating that the introduction of amino acid moieties can be achieved without inducing toxicity, making them suitable as linkers for other bioactive molecules. rsc.org

Antimicrobial Activity Studies of Derived Heterocyclic Systems (e.g., against Escherichia coli, Staphylococcus aureus)

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. nih.gov Heterocyclic compounds derived from structures related to this compound have shown significant promise in this area. The incorporation of the 4-bromophenyl moiety into thiazole, pyrazole (B372694), and quinoline-oxadiazole systems has yielded compounds with notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govnih.govtsijournals.com

For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial effects. Several of these compounds exhibited promising activity comparable to standard antibiotics. nih.gov In another study, novel quinoline-oxadiazole hybrids containing a 4-bromophenyl group were designed as multi-target agents. nih.gov Specific derivatives from this series showed potent inhibitory activity against S. aureus and E. coli, in some cases being significantly more active than the reference drug neomycin. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. Research has shown that related heterocyclic systems can achieve low MIC values against various bacterial and fungal strains. nih.gov

Table 1: Antimicrobial Activity of Selected Heterocyclic Derivatives

Compound TypeTarget OrganismActivity/ResultReference
Quinoline-oxadiazole hybrid (17b)S. aureus4-fold more active than neomycin nih.gov
Quinoline-oxadiazole hybrid (17d)E. coli16-fold more active than neomycin nih.gov
Quinoline-oxadiazole hybrid (17e)S. aureus8-fold more active than neomycin nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)Bacterial & Fungal StrainsPromising activity comparable to norfloxacin (B1679917) & fluconazole nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p3)Bacterial & Fungal StrainsPromising activity comparable to norfloxacin & fluconazole nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p4)Bacterial & Fungal StrainsPromising activity comparable to norfloxacin & fluconazole nih.gov

Cytotoxic and Anticancer Evaluations of Imine-Containing Compounds

Imine-containing compounds and their derivatives have been extensively studied for their potential as anticancer agents. researchgate.net The 4-bromophenyl group is a feature in several classes of compounds that have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular (HepG2) carcinoma. nih.govnih.govnih.gov

In one study, coumarin-based imines/enamines were synthesized and evaluated for their cytotoxic effects. A 4-chlorobenzyl analog was identified as being as potent as the standard drug doxorubicin (B1662922) but with higher selectivity. nih.gov Similarly, a series of imine derivatives were tested against a glioblastoma cell line (U87), with one compound showing a potent IC₅₀ value of 8.86 µM. researchgate.net Quinoline-oxadiazole hybrids featuring a 4-bromophenyl moiety also displayed considerable cytotoxic activity against HepG2 and MCF-7 cells, with some derivatives showing greater potency than the reference drug erlotinib. nih.gov The inhibitory concentration (IC₅₀) values from these studies highlight the potential of these scaffolds in developing new anticancer therapies.

Table 2: Cytotoxic Activity (IC₅₀) of Selected Imine-Related Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ Value (µM or µg/mL)Reference
Imine derivative (3m)U87 (Glioblastoma)8.86 µM researchgate.net
Quinoline-oxadiazole (8c)HepG20.14 µM (EGFR inhibition) nih.gov
Quinoline-oxadiazole (12d)HepG20.18 µM (EGFR inhibition) nih.gov
Quinoline-oxadiazole (15a)MCF-70.164 µg/mL nih.gov
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7Active, comparable to 5-fluorouracil nih.gov
4-aminobenzofuroxan (3c)MCF-7 & M-HeLaHigh, selective cytotoxicity mdpi.com

Antioxidant and Antidiabetic Potential of Related Structures

Beyond antimicrobial and anticancer effects, derivatives of related structures have shown potential in treating metabolic diseases. The antioxidant activity of new betulin-imine derivatives has been reported, showing that imination can significantly improve the radical scavenging properties of the parent molecule. rsc.org

In the context of diabetes, several studies have focused on developing dual-target activators for Glucokinase (GK) and Peroxisome Proliferator-Activated Receptor-γ (PPARγ), two key regulators of glucose metabolism. nih.govnih.gov While not directly derived from this compound, the synthons used to create these dual-target agents share structural similarities. For example, ethyl-2-(4-aminophenoxy)acetate has been synthesized as a key building block for novel dual hypoglycemic agents. mdpi.com Compounds developed from these strategies have been shown to promote glucose consumption in hepatocytes, enhance insulin (B600854) secretion, and improve glucose tolerance in diabetic mouse models. nih.govresearchgate.net

Design and Synthesis of Dual-Targeting Agents (e.g., Glycokinase (GK) and PPARγ Activators) utilizing related synthons

Treating complex diseases like type 2 diabetes often benefits from modulating multiple biological targets simultaneously. nih.gov The design of dual-targeting agents that can activate both Glucokinase (GK) and PPARγ is a promising strategy to improve therapeutic efficacy and minimize side effects associated with single-target drugs. nih.govacs.org

GK is a crucial enzyme for glucose metabolism and insulin secretion, while PPARγ regulates gene expression involved in glucose and lipid metabolism. nih.govresearchgate.net Researchers have successfully designed and synthesized novel compounds that act as dual agonists for these targets. nih.govresearchgate.net One such compound, SHP289-03, was shown to activate both GK and PPARγ, leading to decreased blood glucose levels and improved glucose tolerance in diabetic mice. nih.gov The synthesis of these agents often involves building upon core structures, such as ethyl-2-(4-aminophenoxy)acetate, which serves as a versatile synthon. mdpi.com This approach of creating dual-target ligands by modifying a central scaffold represents an innovative and effective strategy in modern drug discovery. nih.gov

The Chemical Profile of this compound

This compound is an organic compound characterized by the presence of a bromophenyl group attached to an iminoacetate (B1260909) moiety. Its chemical structure and properties make it a subject of interest in various fields of chemical research, particularly in the synthesis of more complex molecules. This article focuses on the applications of this compound in the realm of materials science and photophysics.

Applications in Materials Science and Photophysics

The unique electronic and structural characteristics of molecules containing imine (C=N) and bromophenyl groups suggest potential applications in advanced materials. The exploration of such compounds is a burgeoning area of research, with implications for the development of novel photophysically active and functional organic materials.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netnih.gov This effect is the opposite of the common aggregation-caused quenching (ACQ) where molecules lose their fluorescence upon aggregation. researchgate.net The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

While direct studies on the AIE effects of Ethyl 2-((4-bromophenyl)imino)acetate are not extensively documented in publicly available research, the broader class of iminonitrile-decorated systems has shown promising AIE behavior. For instance, research on iminonitrile-decorated 4,9-diazapyrene (B15495871) has demonstrated that these systems can be non-emissive in solution but exhibit bright luminescence in the solid state. researchgate.net The introduction of an iminonitrile functional group can significantly influence the optical properties of a molecule, inducing the AIE effect. researchgate.net This suggests that iminoacetate (B1260909) compounds, such as this compound, could potentially exhibit AIE properties, a hypothesis that warrants further investigation. The presence of the bromophenyl group could further modulate these properties through heavy-atom effects and by influencing intermolecular interactions in the aggregated state.

Functional organic materials are at the core of many modern technologies, including electronics and photonics. The molecular structure of this compound, featuring an aromatic ring, a bromine substituent, and an imino-ester group, provides a versatile scaffold for the design of such materials. The bromine atom, for instance, can be a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of larger, more complex organic structures.

The imine linkage and the phenyl ring contribute to the electronic conjugation of the molecule, which is a key requirement for many functional organic materials, including organic semiconductors and conductors. The properties of such materials are highly dependent on their molecular arrangement in the solid state, which can be influenced by intermolecular interactions such as π-π stacking and hydrogen bonding. The specific arrangement of this compound molecules in a crystalline or amorphous solid would determine its bulk electronic and photophysical properties.

Organic light-emitting devices (OLEDs) are a major application for functional organic materials. nih.gov These devices utilize organic compounds that emit light when an electric current is passed through them. The efficiency and color of the emitted light are determined by the chemical structure and photophysical properties of the organic materials used.

Research into materials for OLEDs is extensive, with a focus on developing stable and efficient emitters for all colors, especially blue. nih.gov While there is no specific research detailing the use of this compound in OLEDs, related compounds containing bromophenyl and imine moieties have been investigated for such applications. For example, bromine-substituted triphenylamine (B166846) derivatives have been shown to have improved hole-mobility, making them excellent candidates for hole transport materials in highly efficient phosphorescent OLEDs (PHOLEDs). rsc.org Furthermore, studies on other Schiff bases, such as 2-[(E)-[(4-bromo-2-fluorophenyl)imino)methyl]phenol, have been conducted to evaluate their potential as OLED materials due to their promising photoluminescent properties. propulsiontechjournal.com

The presence of the 4-bromophenyl group in this compound could be advantageous in the context of PHOLEDs. The heavy bromine atom can promote intersystem crossing, a process that can enhance the efficiency of phosphorescent emission. This makes the exploration of this and similar compounds a potentially fruitful area for the development of new materials for next-generation lighting and display technologies.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 915712-34-4
Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Appearance Inquire
Purity 95+%

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of imines, including ethyl 2-((4-bromophenyl)imino)acetate, is undergoing a paradigm shift, moving away from harsh conventional methods toward more sophisticated and efficient catalytic systems. While traditional Brønsted acids like acetic acid have been widely used, they often necessitate strenuous solvothermal conditions and long reaction times. nih.gov The future lies in the development of novel catalysts that offer milder reaction conditions, improved yields, and greater control over product formation. nih.gov

Recent advancements have seen the successful application of various catalytic systems in imine synthesis. These include:

Transition Metal Catalysis: Metals such as copper, silver, rhodium, and ruthenium have shown significant promise in catalyzing imine formation. rsc.orgorganic-chemistry.org For instance, copper-catalyzed oxidative coupling of amines presents a direct route to imines, avoiding the need for pre-synthesized aldehydes. rsc.orgresearchgate.net Silver-N-heterocyclic carbene (NHC) catalysts have also been employed for the mild and selective oxidation of alcohols to aldehydes, which can then be used in one-pot imine syntheses. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids, including metal triflates and halides, can accelerate imine formation by coordinating with carbonyl or imine nitrogen atoms. nih.gov This approach often leads to significantly reduced reaction times and can be performed under milder conditions compared to Brønsted acid catalysis. nih.gov

Organocatalysis: Non-metal catalysts are gaining traction due to their low toxicity and stability. Pyrrolidine (B122466) has been shown to be an effective biomimetic catalyst for the synthesis of various imines under acid- and metal-free conditions. organic-chemistry.org

Heterogeneous Catalysis: The use of solid-supported catalysts like Amberlyst® 15 offers significant advantages in terms of ease of separation, recyclability, and the potential for solventless reactions, aligning with the principles of green chemistry. peerj.com

Future research on this compound will likely focus on applying and optimizing these novel catalytic systems to its synthesis. The goal will be to develop protocols that are not only high-yielding and selective but also economically and environmentally sustainable.

Exploration of New Multicomponent Reactions for Scaffold Diversity and Complexity

Imines are exceptionally versatile building blocks in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. nih.gov This strategy is particularly valuable for creating libraries of structurally diverse compounds for applications in drug discovery and materials science. nih.gov this compound, with its reactive imine functionality and modifiable aromatic ring, is an ideal candidate for the development of new MCRs.

Key areas for future exploration include:

Aza-Diels-Alder Reactions: Imines can act as dienophiles in aza-Diels-Alder reactions to produce nitrogen-containing heterocyclic compounds. nih.gov The imine derived from ethyl glyoxylate (B1226380) and benzhydrylamine has been shown to be an excellent dienophile, leading to diastereomerically pure cycloadducts. nih.gov Similar reactivity can be anticipated for this compound, providing a pathway to novel quinoline (B57606) and other heterocyclic systems. scilit.com

Mannich-type Reactions: Imines are crucial intermediates in Mannich reactions, which are fundamental carbon-carbon bond-forming reactions. nih.gov Asymmetric Mannich-type MCRs have been used in the synthesis of complex natural products like the antimalarial alkaloids febrifugine (B1672321) and isofebrifugine. nih.gov

1,3-Dipolar Cycloadditions: The imine moiety can participate in 1,3-dipolar cycloaddition reactions with various dipoles to construct five-membered heterocyclic rings. researchgate.net

Reactions with Acid Chlorides and Alkynes: Palladium-catalyzed MCRs of imines, acid chlorides, and alkynes can furnish diverse pyrrole (B145914) derivatives. nih.gov

By systematically exploring the participation of this compound in these and other MCRs, researchers can generate a wide array of novel molecular scaffolds with potential applications in various scientific fields. A three-component reaction of anilines, ethyl glyoxylate, and epoxides has been shown to produce chiral 1,3-oxazolidine derivatives, highlighting the potential for creating stereochemically complex molecules. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling can provide invaluable insights into its synthesis, reactivity, and potential biological activity.

Future research will likely leverage computational methods in the following ways:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of imine formation and to design more efficient catalysts. nih.gov By modeling the transition states and intermediates of catalytic cycles, researchers can identify the factors that control reaction rates and selectivity. ic.ac.uk

Predicting Reactivity: Computational models can predict the nucleophilic and electrophilic character of different sites within the this compound molecule, guiding the design of new reactions. ic.ac.uk For example, understanding the balance between σ- and π-nucleophilicity of the imine can help in predicting its behavior in reactions with peracids. ic.ac.uk

Virtual Screening and Drug Design: Molecular docking and other computational techniques can be used to predict the binding affinity of this compound derivatives to biological targets. nih.govacs.org This allows for the virtual screening of large libraries of compounds and the rational design of molecules with optimized biological performance. Adsorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can also be predicted computationally to assess the drug-like characteristics of synthesized compounds. nih.govacs.org

The integration of computational modeling with experimental work will create a synergistic loop, where computational predictions guide experimental design, and experimental results validate and refine computational models.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies will be instrumental in identifying the key structural features responsible for any observed biological effects and in designing more potent and selective analogs.

Future SAR studies will likely focus on systematic modifications of the this compound scaffold, as outlined in the table below:

Modification SitePotential Substituents/ModificationsRationale
Aromatic Ring Replacement of the bromo group with other halogens (Cl, F, I) or electron-donating/withdrawing groups.To probe the influence of electronic effects and steric factors on activity. Seemingly minor changes, such as substituting bromine with chlorine, can lead to dramatic changes in potency. researchgate.net
Ester Group Variation of the alkyl chain (e.g., methyl, propyl) or replacement with other functional groups (e.g., amides, nitriles).To investigate the impact of the ester moiety on solubility, metabolic stability, and target binding.
Imine Bond Reduction to the corresponding amine or incorporation into heterocyclic rings.To assess the importance of the imine functionality for biological activity and to explore new chemical space.

The biological data obtained from these studies, such as IC₅₀ values from enzyme inhibition assays, will be correlated with the structural modifications to build robust SAR models. researchgate.netnih.gov These models will not only guide the optimization of the lead compound but also provide a deeper understanding of the molecular interactions between the compound and its biological target.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will undoubtedly prioritize the integration of sustainable and environmentally friendly methodologies.

Key green chemistry approaches applicable to the synthesis and application of this compound include:

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water is a primary goal. researchgate.netdigitellinc.com The use of water as a solvent, especially in combination with techniques like sonication, can enhance reaction rates and efficiency while minimizing environmental impact. digitellinc.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often with the aid of microwave irradiation or grinding, can significantly reduce waste and energy consumption. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. nih.gov

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or conducting reactions at ambient temperature can significantly reduce the carbon footprint of the synthesis. researchgate.net

By embracing these green chemistry principles, the future development of this compound can be both scientifically innovative and environmentally responsible.

Q & A

Q. How can the synthesis of ethyl 2-((4-bromophenyl)imino)acetate be optimized for reproducibility and yield?

Methodological Answer: The synthesis typically involves condensation of 4-bromoaniline with ethyl glyoxylate or analogous precursors under inert conditions. Key parameters include:

  • Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis of intermediates .
  • Catalyst optimization : Phosphoric acid catalysts (e.g., 5 mol%) improve imine formation efficiency .
  • Purification : Column chromatography (e.g., 1:4 EtOAc/Hexane) removes unreacted starting materials and byproducts .
  • Yield monitoring : Track reaction progress via TLC or LC-MS to identify optimal quenching times .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the imine bond (δ ~8.5 ppm for C=N-H) and ester group (δ ~4.2 ppm for CH2_2CH3_3) .
  • Mass spectrometry : HRMS (e.g., ESI+) verifies molecular ion peaks (expected [M+H]+^+ at m/z 283.03 for C10_{10}H10_{10}BrNO2_2) .
  • FT-IR : Bands at ~1650 cm1^{-1} (C=N) and ~1730 cm1^{-1} (C=O) confirm functional groups .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-validate techniques : If NMR signals conflict with expected imine geometry (E/Z isomerism), use NOESY or X-ray crystallography to resolve ambiguity .
  • Reaction trace analysis : LC-MS can detect side products (e.g., hydrolysis to carboxylic acid) that may skew spectral interpretations .
  • Reference benchmarking : Compare data with structurally similar compounds (e.g., ethyl 4-bromophenylacetate, δ ~7.5 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Moisture control : Store under inert gas (N2_2/Ar) to prevent hydrolysis, which may generate toxic brominated byproducts .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF) .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization risks .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

Methodological Answer:

  • Crystal packing issues : The imine group’s flexibility may hinder lattice formation. Use slow evaporation in polar aprotic solvents (e.g., ethyl acetate) to stabilize intermolecular hydrogen bonds .
  • Twinned crystals : Optimize cooling rates (0.5°C/min) and employ SHELXD for structure solution in P21_1/n space groups .
  • Data refinement : Use SHELXL with restraints for disordered ester moieties and anisotropic displacement parameters for bromine atoms .

Q. How can enantioselective reactions involving this compound be designed?

Methodological Answer:

  • Chiral catalysts : Employ phosphoric acid derivatives (e.g., BINOL-based) to induce asymmetry during imine formation .
  • Stereochemical analysis : Use circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Mechanistic probes : Isotopic labeling (e.g., 15^{15}N in the imine group) combined with 1^1H-15^{15}N HMBC NMR tracks stereochemical outcomes .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack sites (e.g., imine nitrogen) .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina with AMBER force fields .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic regions prone to Michael addition or cyclization .

Q. How can mechanistic pathways for this compound in cross-coupling reactions be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ IR for intermediates (e.g., Pd-imine complexes in Suzuki-Miyaura couplings) .
  • Isotope effects : Introduce 13^{13}C at the ester carbonyl to track migratory insertion steps in Ni-catalyzed arylation .
  • Trapping experiments : Use TEMPO to detect radical intermediates in photoredox reactions .

Q. What strategies mitigate degradation of this compound under storage or reaction conditions?

Methodological Answer:

  • Stabilizers : Add radical scavengers (e.g., BHT) to prevent autoxidation of the imine group .
  • Low-temperature storage : Maintain at –20°C under argon to reduce hydrolysis rates .
  • Inert reaction media : Use degassed solvents (e.g., THF) and Schlenk techniques for air-sensitive transformations .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs via alkylation of the imine nitrogen or ester hydrolysis to carboxylic acid .
  • Biological assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC50_{50} determination for kinases) .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.